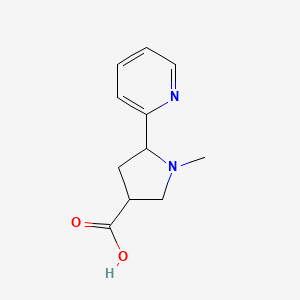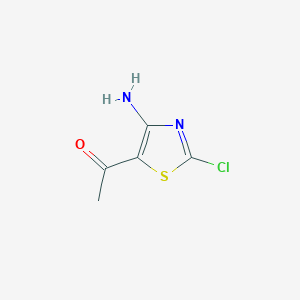![molecular formula C14H19NO B14886486 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol is a complex organic compound featuring a cyclopentanol core linked to an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2,3-dihydro-1H-isoindole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The isoindoline moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist by binding to and inhibiting the activity of certain receptors. The pathways involved can include signal transduction mechanisms that are modulated by the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A compound with a similar isoindoline moiety but linked to a melatonin core.
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: Another compound featuring the isoindoline structure but with different functional groups.
Uniqueness
1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol core and an isoindoline moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-(1,3-dihydroisoindol-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H19NO/c16-14(7-3-4-8-14)11-15-9-12-5-1-2-6-13(12)10-15/h1-2,5-6,16H,3-4,7-11H2 |
Clé InChI |
BPTLREHIHJEKOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN2CC3=CC=CC=C3C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


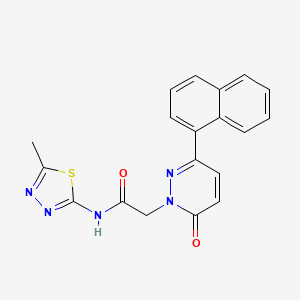
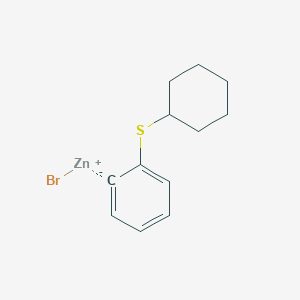
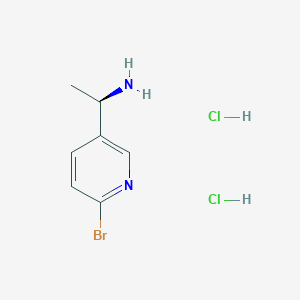
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
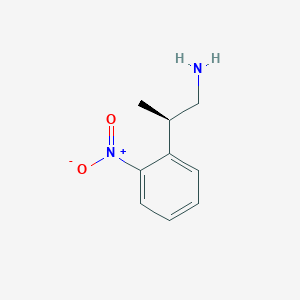
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
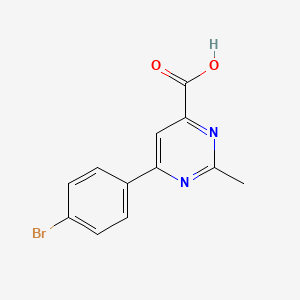
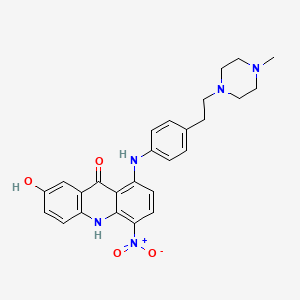


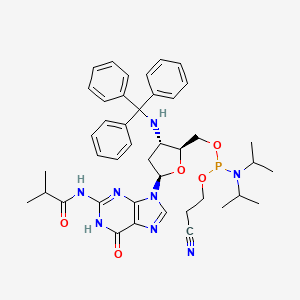
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
